![molecular formula C21H18N2O2S B3015898 1-(3-methylbenzyl)-3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1326848-19-4](/img/no-structure.png)

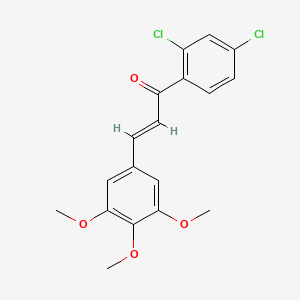

1-(3-methylbenzyl)-3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

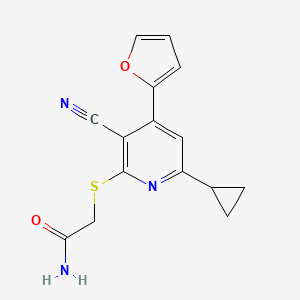

1-(3-methylbenzyl)-3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione, also known as TAK-659, is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a crucial component of the B-cell receptor signaling pathway and is involved in the development and survival of B-cells. TAK-659 has shown promising results in preclinical studies for the treatment of B-cell malignancies, autoimmune diseases, and inflammatory disorders.

Scientific Research Applications

Synthesis and Biological Activity

Thieno[3,2-d]pyrimidine derivatives have been extensively studied for their potential as non-peptide antagonists for various hormone receptors. For example, derivatives bearing a biaryl moiety have shown high potency and oral activity as luteinizing hormone-releasing hormone (LHRH) antagonists, demonstrating the structural versatility of thieno[3,2-d]pyrimidines in developing therapeutic agents for sex-hormone-dependent diseases (Sasaki et al., 2003).

The structural modification of thieno[3,2-d]pyrimidine-2,4-diones has also been explored for enhancing biological activities. For instance, the introduction of various substituents has been shown to significantly affect their binding affinity to the human GnRH receptor, highlighting the importance of structural design in optimizing biological activity (Guo et al., 2003).

Chemical Synthesis and Reactivity

- Research has also focused on the chemical synthesis and reactivity of thieno[3,2-d]pyrimidine derivatives, exploring their potential in creating diverse chemical libraries. For example, reactions involving amino-5-(4-methylbenzoyl)-4-(4-methyl-phenyl) pyrimidine-2(1H)-thione with various isothiocyanates have led to the synthesis of new N,N'-disubstituted thioureas, demonstrating the versatile reactivity of thieno[3,2-d]pyrimidine derivatives in synthetic chemistry (Önal et al., 2009).

Potential Therapeutic Applications

- The potential therapeutic applications of thieno[3,2-d]pyrimidine derivatives are vast, with studies exploring their use as inhibitors for adenosine kinase, platelet aggregation, antileukemia, and anticancer activities. This highlights the significance of thieno[3,2-d]pyrimidines in medicinal chemistry as a basis for developing new therapeutic agents with diverse biological activities (El-Gazzar et al., 2006).

Advanced Synthesis Techniques

- Advanced synthesis techniques have been employed to create novel thieno[3,2-d]pyrimidine derivatives with specific functional groups, aiming to explore their biological activities and potential applications in drug discovery. These synthetic methodologies allow for the efficient generation of derivatives with varying substituents, showcasing the adaptability of thieno[3,2-d]pyrimidine chemistry in addressing diverse biological targets (Miwa et al., 2011).

properties

CAS RN |

1326848-19-4 |

|---|---|

Product Name |

1-(3-methylbenzyl)-3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione |

Molecular Formula |

C21H18N2O2S |

Molecular Weight |

362.45 |

IUPAC Name |

3-(2-methylphenyl)-1-[(3-methylphenyl)methyl]thieno[3,2-d]pyrimidine-2,4-dione |

InChI |

InChI=1S/C21H18N2O2S/c1-14-6-5-8-16(12-14)13-22-18-10-11-26-19(18)20(24)23(21(22)25)17-9-4-3-7-15(17)2/h3-12H,13H2,1-2H3 |

InChI Key |

HFUMSVWMFJPSEQ-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC=C1)CN2C3=C(C(=O)N(C2=O)C4=CC=CC=C4C)SC=C3 |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-Chlorobenzoyl)-4-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B3015817.png)

![2-(4-fluorobenzyl)-6-((4-methylpiperidin-1-yl)sulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B3015818.png)

![2-(2-chloro-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-5-carbonyl)-4H-chromen-4-one](/img/structure/B3015819.png)

![N-(3-chloro-2-methylphenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B3015831.png)

![6-benzyl-2-[[4-[methyl(phenyl)sulfamoyl]benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B3015836.png)

![5-cyclopropyl-3-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B3015837.png)

![5-(furan-2-yl)-2-(((2-methylthiazol-4-yl)methyl)thio)-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3015838.png)